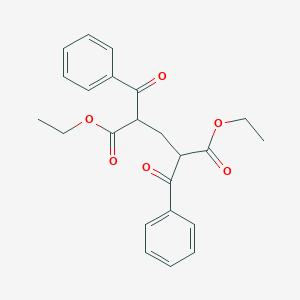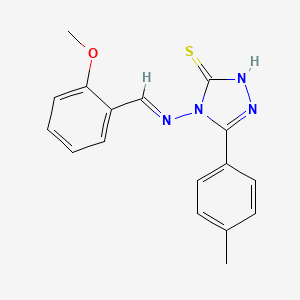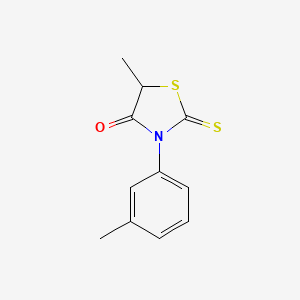
2-(4-Acetylamino-benzenesulfonylamino)-3-hydroxy-propionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Acetylamino-benzenesulfonylamino)-3-hydroxy-propionic acid is a complex organic compound that features both sulfonamide and hydroxy acid functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetylamino-benzenesulfonylamino)-3-hydroxy-propionic acid typically involves multiple steps. One common method starts with the preparation of 4-acetamidobenzenesulfonyl chloride. This intermediate is synthesized by reacting acetanilide with chlorosulfonic acid at temperatures between 20-25°C. The product is then cooled, crystallized, washed, and dried .
The next step involves the reaction of 4-acetamidobenzenesulfonyl chloride with an appropriate hydroxy acid derivative under controlled conditions to yield the final product. The reaction conditions, including temperature, solvent, and catalysts, are optimized to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure consistency and quality. The use of automated systems and advanced purification techniques helps in achieving the desired product specifications.
化学反応の分析
Types of Reactions
2-(4-Acetylamino-benzenesulfonylamino)-3-hydroxy-propionic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The acetylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted sulfonamide or acetylamino derivatives.
科学的研究の応用
2-(4-Acetylamino-benzenesulfonylamino)-3-hydroxy-propionic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing sulfonamide-based drugs.
作用機序
The mechanism of action of 2-(4-Acetylamino-benzenesulfonylamino)-3-hydroxy-propionic acid involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects .
類似化合物との比較
Similar Compounds
- 4-Acetamidobenzenesulfonyl chloride
- 4-Acetamidobenzenesulfonyl-methyl-amino-acetic acid
- 4-Acetamidobenzenesulfonyl-carboxymethyl-amino-acetic acid
Uniqueness
2-(4-Acetylamino-benzenesulfonylamino)-3-hydroxy-propionic acid is unique due to the presence of both sulfonamide and hydroxy acid functional groups.
特性
分子式 |
C11H14N2O6S |
|---|---|
分子量 |
302.31 g/mol |
IUPAC名 |
(2S)-2-[(4-acetamidophenyl)sulfonylamino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C11H14N2O6S/c1-7(15)12-8-2-4-9(5-3-8)20(18,19)13-10(6-14)11(16)17/h2-5,10,13-14H,6H2,1H3,(H,12,15)(H,16,17)/t10-/m0/s1 |
InChIキー |
ORVJASHGTGNBIK-JTQLQIEISA-N |
異性体SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CO)C(=O)O |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(CO)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 4-{[(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11997386.png)

![N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]thiophene-2-carboxamide](/img/structure/B11997410.png)
![N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)hexanamide](/img/structure/B11997414.png)
![7-Methoxy-3a-methyl-2,3a,4,5-tetrahydro-3H-benzo[g]indazol-3-one](/img/structure/B11997424.png)


![5-(2,4-dichlorophenyl)-4-{[(E)-(2-fluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11997442.png)



![4-[9-Bromo-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]phenyl ethyl ether](/img/structure/B11997470.png)

